molecular formula C6H14INO B14385555 3-Amino-1-iodohexan-2-ol CAS No. 89357-70-0

3-Amino-1-iodohexan-2-ol

Cat. No.: B14385555
CAS No.: 89357-70-0
M. Wt: 243.09 g/mol
InChI Key: RYJVQCINJQXEGA-UHFFFAOYSA-N
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Description

3-Amino-1-iodohexan-2-ol is an organic compound that features both an amino group and an iodine atom attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-iodohexan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-iodohexan-2-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-iodohexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-iodohexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-iodohexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-bromohexan-2-ol: Similar structure but with a bromine atom instead of iodine.

    3-Amino-1-chlorohexan-2-ol: Contains a chlorine atom instead of iodine.

    3-Amino-1-fluorohexan-2-ol: Features a fluorine atom instead of iodine.

Uniqueness

3-Amino-1-iodohexan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different reactivity patterns .

Properties

CAS No.

89357-70-0

Molecular Formula

C6H14INO

Molecular Weight

243.09 g/mol

IUPAC Name

3-amino-1-iodohexan-2-ol

InChI

InChI=1S/C6H14INO/c1-2-3-5(8)6(9)4-7/h5-6,9H,2-4,8H2,1H3

InChI Key

RYJVQCINJQXEGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CI)O)N

Origin of Product

United States

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